molecular formula C8H16O3S B8411625 Tert-butyl 2-(2-hydroxyethylthio)acetate

Tert-butyl 2-(2-hydroxyethylthio)acetate

Cat. No.: B8411625
M. Wt: 192.28 g/mol
InChI Key: SODQHRZFUFVIGA-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-hydroxyethylthio)acetate is an organosulfur compound characterized by a tert-butyl ester group and a thioether linkage with a terminal hydroxyethyl moiety. Its molecular formula is C₉H₁₆O₃S, and it combines lipophilicity (imparted by the tert-butyl group) with reactive sites for hydrogen bonding (hydroxyethyl) and nucleophilic interactions (thioether). This structural duality makes it valuable in medicinal chemistry and drug design, particularly in targeting bone loss and respiratory conditions .

The compound’s 2-hydroxyethylthio motif is hypothesized to act as a pharmacophore, enabling interactions with biological targets such as tyrosine kinases or smooth muscle receptors . Its tert-butyl ester enhances metabolic stability compared to methyl or ethyl esters, prolonging bioavailability in vivo .

Properties

Molecular Formula

C8H16O3S

Molecular Weight

192.28 g/mol

IUPAC Name

tert-butyl 2-(2-hydroxyethylsulfanyl)acetate

InChI

InChI=1S/C8H16O3S/c1-8(2,3)11-7(10)6-12-5-4-9/h9H,4-6H2,1-3H3

InChI Key

SODQHRZFUFVIGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CSCCO

Origin of Product

United States

Comparison with Similar Compounds

2-(4-Methylcyclohex-3-enyl)propan-2-yl 2-(2-hydroxyethylthio)acetate

  • Molecular Formula : C₁₄H₂₂O₃S
  • Key Features : Replaces the tert-butyl group with a bulky cyclohexenyl-propan-2-yl moiety.
  • Bioactivity : Demonstrates higher tracheal smooth muscle relaxation (anti-asthmatic activity) than α-terpineol in guinea pig models. This suggests that steric bulk near the ester group enhances receptor binding .
  • Applications: Potential as an anti-asthmatic agent, reducing airway resistance in preclinical models .

tert-Butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate

  • Molecular Formula : C₁₀H₂₀O₅
  • Key Features : Ethoxy chain replaces the thioether group.
  • Properties: Increased hydrophilicity due to ether linkages, but lacks the nucleophilic sulfur atom. No reported bioactivity, indicating the thioether’s critical role in therapeutic interactions .

Sulfur-Containing Analogues

2-(Tetradecylthio)acetic Acid

  • Molecular Formula : C₁₆H₃₂O₂S
  • Key Features : Linear tetradecyl chain instead of hydroxyethyl-thio-tert-butyl ester.
  • Hazards : Classified as a skin/eye irritant (GHS Category 2), highlighting that alkylthio derivatives may pose safety risks absent in the target compound .

tert-Butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate

  • Molecular Formula : C₁₈H₁₈N₂O₄S
  • Key Features: Sulfonyl group instead of thioether, with aromatic pyridine and cyanophenyl substituents.
  • Structural Impact : The sulfonyl group participates in C–H⋯O/N hydrogen bonds , forming a 3D crystal network. This contrasts with the thioether’s flexibility, suggesting divergent applications in solid-state chemistry versus solution-phase bioactivity .

Bioactivity Comparison

Anti-Asthmatic Activity

  • Tert-butyl 2-(2-hydroxyethylthio)acetate : Indirect evidence from structural analogues suggests activity via airway smooth muscle relaxation.
  • α-Terpineol Derivatives : Directly reduce airway resistance in ovalbumin-induced asthma models, with EC₅₀ values <1.25 mmol/L .

Bone Loss Inhibition

  • 4',5,7-Tri[3-(2-hydroxyethylthio)propoxy]isoflavone : Shares the 2-hydroxyethylthio motif and shows efficacy in mitigating estrogen-deficiency-induced bone loss, supporting the pharmacophore hypothesis .

Key Research Findings

Thioether vs. Sulfonyl Groups : Thioethers (e.g., in the target compound) offer greater nucleophilicity and metabolic stability than sulfonamides, which prioritize crystallinity and hydrogen bonding .

Terpene Hybrids : Conjugation of thioether-acetate motifs with terpenes (e.g., α-terpineol derivatives) enhances anti-asthmatic efficacy, likely via synergistic receptor modulation .

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